5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C20H11BrFNO4 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H11BrFNO4/c21-16-10-9-15(26-16)20(25)23-17-13-3-1-2-4-14(13)27-19(17)18(24)11-5-7-12(22)8-6-11/h1-10H,(H,23,25) |
InChI Key |
KILOVEALJNXPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
A foundational method for constructing the benzofuran core involves cyclization reactions. As described in a patent for benzofuran derivatives, aromatic precursors bearing ortho-formyl groups and side chains with oxygen/carbonyl functionalities are cyclized in the presence of a base (e.g., potassium carbonate) and carboxylic acid anhydride (e.g., acetic anhydride). For the target compound, this approach may proceed as follows:
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Synthesis of Benzofuran Intermediate :
-
A substituted salicylaldehyde derivative (e.g., 5-bromo-2-hydroxybenzaldehyde) reacts with a brominated furan carbonyl chloride under nucleophilic acyl substitution conditions.
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Cyclization is induced using HBF₄·OEt₂ as a catalyst, followed by dehydration with concentrated H₂SO₄ to yield 5-bromo-1-benzofuran-3-carboxylate.
-
-
Introduction of the 4-Fluorophenyl Carbonyl Group :
-
Amidation of the Furan-2-Carboxylate :
Key Data :
Suzuki Coupling-Assisted Route
An alternative strategy employs palladium-catalyzed cross-coupling to assemble the benzofuran scaffold:
-
Preparation of Boronic Acid Intermediate :
-
Coupling with 4-Fluorophenyl Groups :
-
Functional Group Interconversion :
Advantages :
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Purification Techniques
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Column chromatography (silica gel, heptane/ethyl acetate gradient) resolves intermediates.
-
Recrystallization from ethanol improves purity of the final product (>95% by HPLC).
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
-
Melting point: 198–200°C (decomposition observed above 210°C).
-
HPLC retention time: 12.3 min (C18 column, acetonitrile/water).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High atom economy, scalable | Requires harsh acids (H₂SO₄) |
| Suzuki Coupling | Precise functionalization | Costly Pd catalysts, oxygen-sensitive |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and furan rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Halogenation Patterns
- 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran (): This analogue replaces the carboxamide at position 3 with a methylsulfinyl group. The bromo and fluoro substituents are retained, suggesting shared pharmacokinetic profiles (e.g., lipophilicity) but divergent target affinities .
- 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran (): Substitution at position 7 with a methyl group and replacement of bromine with fluorine alter electronic properties.
Carboxamide Variations
- 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (): A simplified analogue lacking the benzofuran core. However, the dual bromine atoms may enhance lipophilicity and membrane permeability .
- The benzofuran core’s absence highlights the importance of the bicyclic system in scaffold rigidity .
Core Structure Modifications
Benzofuran vs. Imidazopyridine
- 5-Bromo-N-(8-chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (): Replacement of the benzofuran with an imidazopyridine core alters π-π stacking interactions.
Triazole and Morpholine Additions
- The cyclopropyl group may enhance metabolic stability compared to the target compound’s linear substituents .
- 5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide ():
A morpholine-containing side chain at position 3 improves aqueous solubility due to morpholine’s hydrophilic nature. The methyl group at position 3 may reduce steric hindrance, favoring enzymatic interactions .
Pharmacological Implications
- MMP-13 Inhibition: Compounds like (E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide () utilize hydrazone linkers for non-zinc-binding inhibition. The target compound’s benzofuran core may offer superior conformational stability compared to these linear analogues .
- Nurr1 Agonism: Scaffold hopping in benzofuran derivatives () demonstrates the core’s adaptability for nuclear receptor targeting. The 4-fluorobenzoyl group in the target compound may mimic endogenous ligands, enhancing agonist activity .
Structural and Property Comparison Table
Biological Activity
5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBrFNO
- Molecular Weight : 428.2 g/mol
- CAS Number : 874207-17-7
- Structural Features : The presence of a bromine atom and a fluorinated phenyl group suggests potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with a benzofuran structure often exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzofuran can inhibit various bacterial strains, including multidrug-resistant pathogens. The specific compound is hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents.
Table 1: Antimicrobial Activity of Related Benzofuran Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Benzofuran Derivative A | 10 | E. coli, S. aureus |
| Benzofuran Derivative B | 15 | Pseudomonas aeruginosa |
| 5-bromo-N-{2-[(4-fluorophenyl)...} | TBD | TBD |
Antiviral Activity
Compounds similar to 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide have been investigated for their antiviral properties, particularly against the hepatitis C virus (HCV). The mechanism of action is believed to involve the inhibition of viral polymerases, which are crucial for viral replication.
In a study focused on substituted benzofurans, it was found that certain modifications significantly enhanced antiviral activity. The presence of the 4-fluorophenyl group may contribute to this effect by improving binding affinity to viral targets.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been documented in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its structural components. For example, compounds with similar furan and benzofuran moieties have shown efficacy against various cancer cell lines.
Case Study: Anticancer Activity Assessment
In a recent study involving a series of benzofuran derivatives:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The tested compounds exhibited IC values ranging from 5 µM to 20 µM, demonstrating significant cytotoxic effects compared to control treatments.
The proposed mechanisms underlying the biological activities of 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide include:
- Inhibition of Enzymatic Activities : Similar compounds have shown the ability to inhibit key enzymes involved in microbial metabolism and viral replication.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis of benzofuran-carboxamide derivatives typically involves sequential coupling, cyclization, and functionalization steps. Key challenges include controlling regioselectivity during benzofuran ring formation and minimizing side reactions from halogenated intermediates (e.g., bromo or fluoro groups). To optimize yield:
- Stepwise purification : Use column chromatography after each intermediate step to isolate products with >95% purity .
- Reaction conditions : Employ anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of carbonyl intermediates .
- Catalytic efficiency : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps, optimizing ligand ratios to enhance cross-coupling efficiency .
What analytical techniques are critical for confirming structural integrity and crystallographic conformation?
Advanced structural validation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement), particularly for benzofuran core distortions caused by bulky substituents .
- NMR spectroscopy : Assign ¹H/¹³C signals with 2D experiments (COSY, HSQC) to verify substituent positions (e.g., distinguishing 4-fluorophenyl vs. 3-chloro isomers) .
- Mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ for C₂₁H₁₄BrFN₂O₃ requires m/z 457.0124 ± 0.001) .
How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
The bromo and fluorophenyl groups significantly alter electronic density:
- Benzofuran core : The electron-withdrawing bromo group at position 5 reduces aromatic π-density, potentially enhancing electrophilic substitution resistance .
- 4-Fluorophenyl carbonyl : Fluorine’s inductive effect stabilizes the carbonyl group, increasing hydrogen-bonding capacity with biological targets (e.g., kinase ATP-binding pockets) .
- Structure-activity relationships (SAR) : Computational docking (AutoDock Vina) shows that bulkier substituents at the benzofuran-3-yl position reduce ligand-receptor binding entropy .
What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
Discrepancies in biological data (e.g., IC₅₀ variability) often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized assays : Replicate studies using uniform cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may skew activity results .
- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to distinguish compound-specific effects from assay artifacts .
What computational methods predict pharmacokinetic properties and metabolic stability?
- ADME prediction : Tools like SwissADME calculate key parameters:
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma protein binding (>90% predicted) .
How can crystallographic data resolve synthetic byproduct formation during benzofuran ring closure?
Unexpected byproducts (e.g., regioisomeric benzofurans) arise from competing cyclization pathways. Solutions include:
- Single-crystal analysis : Compare unit cell parameters (e.g., space group P2₁/c for the target vs. Pna2₁ for byproducts) to identify structural deviations .
- Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl intermediates and optimize ring-closure kinetics .
What are the challenges in scaling up synthesis for preclinical studies?
- Solvent selection : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) while maintaining reaction efficiency .
- Purification bottlenecks : Implement continuous flow chromatography to handle gram-scale intermediates .
How does the compound’s stability under varying pH conditions impact formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
